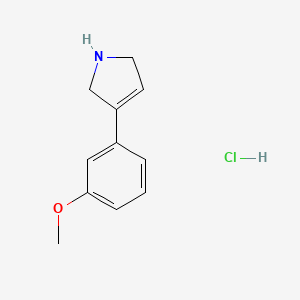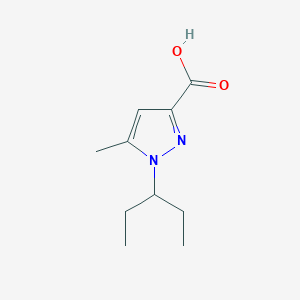![molecular formula C11H14ClN5O2 B3047778 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid CAS No. 1443279-49-9](/img/structure/B3047778.png)
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Coupling with Benzoic Acid: The final step involves coupling the tetrazole derivative with benzoic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the tetrazole and benzoic acid moieties.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted derivatives with various nucleophiles replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-dimethylamino benzoic acid: Similar structure but lacks the tetrazole ring.
5-(dimethylamino)methyl-1H-tetrazole: Contains the tetrazole ring but lacks the benzoic acid moiety.
Uniqueness
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
1443279-49-9 |
|---|---|
Fórmula molecular |
C11H14ClN5O2 |
Peso molecular |
283.71 |
Nombre IUPAC |
3-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13N5O2.ClH/c1-15(2)7-10-12-13-14-16(10)9-5-3-4-8(6-9)11(17)18;/h3-6H,7H2,1-2H3,(H,17,18);1H |
Clave InChI |
FWZBGLBVHDYMPE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl |
SMILES canónico |
CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chlorophenoxy)methyl]aniline hydrochloride](/img/structure/B3047696.png)
![4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride](/img/structure/B3047697.png)
![[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B3047698.png)
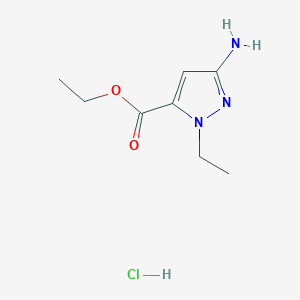
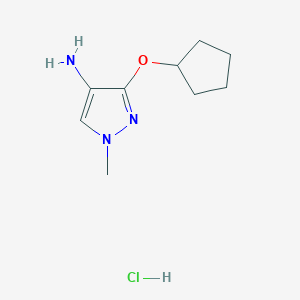
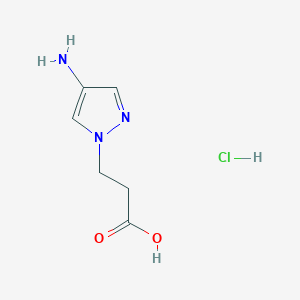
![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047702.png)

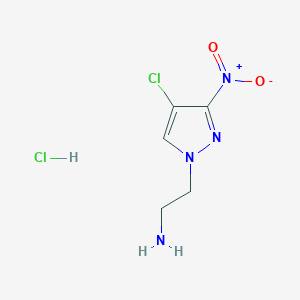

![N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3047706.png)

